molecular formula C27H21N3O6 B14988508 Dimethyl 2-(3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamido)terephthalate

Dimethyl 2-(3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamido)terephthalate

Cat. No.: B14988508
M. Wt: 483.5 g/mol
InChI Key: ZIQSINITDREYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound featuring a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps. One common method starts with the preparation of ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate. This intermediate is synthesized by heating a solution of benzil and hydrazine hydrate in methanol at reflux temperature for 15 minutes . The reaction mixture is then cooled, and the solid product is collected by filtration.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or interact with DNA, thereby influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-(3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H21N3O6

Molecular Weight

483.5 g/mol

IUPAC Name

dimethyl 2-[(6-oxo-3,4-diphenyl-1H-pyridazine-5-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C27H21N3O6/c1-35-26(33)18-13-14-19(27(34)36-2)20(15-18)28-24(31)22-21(16-9-5-3-6-10-16)23(29-30-25(22)32)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,28,31)(H,30,32)

InChI Key

ZIQSINITDREYRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.